N-cyclopentyl-2-(2-fluorobenzyl)-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-[(2-fluorophenyl)methyl]-1,5-dioxo-4-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN5O3/c1-15(2)30-23(33)19-12-11-16(22(32)27-18-8-4-5-9-18)13-21(19)31-24(30)28-29(25(31)34)14-17-7-3-6-10-20(17)26/h3,6-7,10-13,15,18H,4-5,8-9,14H2,1-2H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPWMNNGVNWYGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN(C4=O)CC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar triazole nucleus have been found to interact with a variety of enzymes and receptors, showing versatile biological activities.
Mode of Action
Triazole compounds are known to bind readily in the biological system with various enzymes and receptors.
Biochemical Pathways
Compounds with a similar triazole nucleus have been found to exhibit a wide spectrum of biological activity, suggesting that they may affect multiple pathways.
Pharmacokinetics
In silico docking, admet, and toxicity studies were carried out for similar compounds, revealing that some have a good binding mode against their targets and a high level of drug-likeness.
Biological Activity
N-cyclopentyl-2-(2-fluorobenzyl)-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (referred to as Compound 1) is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to summarize the biological activity of Compound 1 based on available research findings and case studies.
Chemical Structure and Properties
Compound 1 is characterized by a complex structure that includes a quinazoline core fused with a triazole ring. Its molecular formula is , with a molecular weight of approximately 387.41 g/mol. The presence of fluorine and various functional groups contributes to its unique pharmacological properties.
Research indicates that Compound 1 exhibits biological activity primarily through its interaction with specific protein targets involved in cellular signaling pathways. It has been identified as an inhibitor of polo-like kinase 1 (Plk1), a critical regulator of mitosis and cell proliferation. Plk1 is often overexpressed in various cancers, making it a significant target for anticancer therapy.
Key Findings:
- Inhibition of Plk1 : Compound 1 demonstrated potent inhibition of Plk1 with an IC50 value in the low micromolar range (approximately 0.5 μM) in vitro. This inhibition was associated with a reduction in cell proliferation in cancer cell lines dependent on Plk1 activity .
- Selectivity : The compound showed selectivity for Plk1 over other kinases such as Plk2 and Plk3, minimizing off-target effects that are common with many kinase inhibitors .
Biological Activity Data
The following table summarizes the biological activity data of Compound 1:
| Biological Activity | Value/Description |
|---|---|
| IC50 (Plk1 inhibition) | ~0.5 μM |
| Selectivity | High for Plk1; low for Plk2 and Plk3 |
| Effect on Cancer Cell Lines | Significant reduction in proliferation |
| Mechanism | Inhibition of mitotic progression |
Case Studies
Several studies have explored the efficacy of Compound 1 in various cancer models:
- Breast Cancer Model : In a study involving breast cancer cell lines, treatment with Compound 1 resulted in a dose-dependent decrease in cell viability and induced apoptosis .
- Colorectal Cancer : Another study demonstrated that Compound 1 effectively inhibited tumor growth in xenograft models of colorectal cancer, suggesting its potential as an anticancer therapeutic agent .
Research Findings
Recent research has focused on optimizing the pharmacokinetic properties of Compound 1 to enhance its therapeutic efficacy. Modifications to the side chains have been explored to improve solubility and bioavailability without compromising its inhibitory activity against Plk1.
Structure-Activity Relationship (SAR)
The SAR studies reveal that:
Comparison with Similar Compounds
Research Findings and Limitations
- Key Findings: Substituent electronic effects (e.g., fluorine’s electronegativity) dominate spectral and reactivity profiles across all compared compounds . Fused heterocyclic cores (triazoloquinazoline vs.
- Limitations : Direct data on the target compound’s synthesis, bioactivity, or exact spectral properties are absent in the provided evidence. Conclusions are inferred from structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
